molecular formula C10H7Cl2NO B13700803 5-(2,4-Dichlorophenyl)-2-methyloxazole

5-(2,4-Dichlorophenyl)-2-methyloxazole

Cat. No.: B13700803
M. Wt: 228.07 g/mol
InChI Key: WOAJOWCDUHJNFZ-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-2-methyloxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature can vary depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes can include the use of microreactors to control reaction parameters such as temperature and residence time more precisely, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-2-methyloxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazolidines.

Scientific Research Applications

5-(2,4-Dichlorophenyl)-2-methyloxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-2-methyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dichlorophenyl)-2-methyloxazole is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dichlorophenyl group and oxazole ring make it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C10H7Cl2NO/c1-6-13-5-10(14-6)8-3-2-7(11)4-9(8)12/h2-5H,1H3

InChI Key

WOAJOWCDUHJNFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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